molecular formula C11H9N3O4 B1591729 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid CAS No. 954265-75-9

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

Cat. No.: B1591729
CAS No.: 954265-75-9
M. Wt: 247.21 g/mol
InChI Key: IUFVLPIIHJXSCC-UHFFFAOYSA-N
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Description

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a chemical compound characterized by its unique structure, which includes a nitro group and a methylated imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid typically involves the nitration of 2-methyl-1H-imidazole followed by the introduction of the carboxylic acid group. The reaction conditions include the use of nitric acid and sulfuric acid for nitration, and subsequent reactions with carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. This involves large-scale reactions with stringent control of temperature, pressure, and reagent concentrations to achieve consistent quality.

Types of Reactions:

  • Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

  • Substitution: The imidazole ring can participate in substitution reactions, where various functional groups can replace hydrogen atoms on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as iron and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amino derivatives, hydrazine derivatives.

  • Substitution: Halogenated imidazoles, alkylated imidazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The imidazole ring can engage in hydrogen bonding and other interactions, influencing its biological activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to receptors, altering signal transduction processes.

  • DNA: Potential interactions with DNA, affecting gene expression and replication.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-imidazol-5-yl)acetic acid: Similar structure but lacks the nitro group.

  • 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Similar nitro group placement but different carboxylic acid position.

Uniqueness: 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both the nitro group and the methylated imidazole ring provides distinct chemical properties compared to similar compounds.

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Properties

IUPAC Name

5-(2-methylimidazol-1-yl)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFVLPIIHJXSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588574
Record name 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954265-75-9
Record name 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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